![molecular formula C15H22N4O B2987804 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea CAS No. 1797587-96-2](/img/structure/B2987804.png)

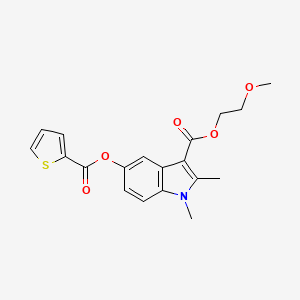

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(tert-butyl)urea, also known as PPU, is a synthetic compound that has been extensively studied in the field of scientific research. PPU has been found to have potential applications in various fields, including cancer research, neurobiology, and immunology.

Scientific Research Applications

Lithiation of Pyridine Derivatives

One study explored the lithiation of N-(pyridin-3-ylmethyl)pivalamide and similar compounds, demonstrating how dilithium reagents obtained from this process react with various electrophiles to yield substituted derivatives. This process is crucial in the synthesis of compounds related to your query (Smith et al., 2013).

Association with 2-amino-1,8-naphthyridines

Another study investigated the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines, highlighting the impact of substituents on complex formation. This research provides insights into the molecular interactions and structure of related compounds (Ośmiałowski et al., 2013).

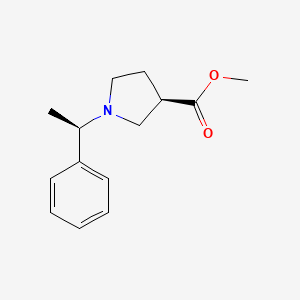

Arylation of N-Carboxamido Proline Ester Enolates

Research on pyrrolidine-2-carboxylate esters and their conversion to N'-aryl urea derivatives revealed the formation of bicyclic α-aryl hydantoin derivatives. This study is relevant for understanding the chemical transformations and potential applications of pyrrolidine-based compounds (Maury & Clayden, 2015).

Unfolding of Heterocyclic Ureas

A study on heterocyclic ureas described their conformational studies and unfolding to form multiply hydrogen-bonded complexes. This research contributes to understanding the structural dynamics and potential applications of such molecules (Corbin et al., 2001).

Tautomerism in Ureido-Pyrimidine

Research on Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine and its derivatives explored their conformational equilibrium and tautomerism, providing insights into the molecular sensing capabilities based on tautomerism control (Kwiatkowski et al., 2019).

Structure-Activity Relationships in Kinase Inhibition

The compound 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796) was studied for its inhibitory activity against p38alpha MAP kinase. This research is significant for understanding the molecular interactions and potential therapeutic applications of related compounds (Regan et al., 2003).

Substituent Effects on Hydrogen Bonding

Research on pyrid-2-yl ureas examined the effects of substituents on intramolecular hydrogen bonding and cytosine complexation. This study provides valuable information on the molecular interactions and structural implications of these compounds (Chien et al., 2004).

properties

IUPAC Name |

1-tert-butyl-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O/c1-15(2,3)18-14(20)17-9-5-10-19-11-7-12-6-4-8-16-13(12)19/h4,6-8,11H,5,9-10H2,1-3H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGWSMFYDLUVQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCCCN1C=CC2=C1N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate](/img/structure/B2987725.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2987730.png)

![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl methanesulfonate](/img/structure/B2987734.png)

![1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B2987736.png)

![3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2987740.png)

![methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2987742.png)

![2,3-Dihydro-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2987743.png)